molecular formula C14H17N5O2S B12162631 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide

Cat. No.: B12162631
M. Wt: 319.38 g/mol
InChI Key: SACXCSXUMHSNEV-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thiazole moiety, and a methoxypyridazine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Thiazole Moiety: The thiazole ring is synthesized separately and then coupled with the piperidine derivative under specific conditions, often involving catalysts and controlled temperatures.

    Attachment of the Methoxypyridazine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N5O2S

Molecular Weight

319.38 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H17N5O2S/c1-21-12-3-2-11(17-18-12)19-7-4-10(5-8-19)13(20)16-14-15-6-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,15,16,20)

InChI Key

SACXCSXUMHSNEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC=CS3

Origin of Product

United States

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